An In-depth Technical Guide to 3-(Methylsulfonyl)benzamidine Hydrochloride: Structure and Synthesis
An In-depth Technical Guide to 3-(Methylsulfonyl)benzamidine Hydrochloride: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(methylsulfonyl)benzamidine hydrochloride, a compound of interest in medicinal chemistry. We will delve into its chemical structure, properties, and a detailed, mechanistically supported synthesis protocol. This document is designed to equip researchers with the foundational knowledge and practical insights required for the successful synthesis and application of this molecule.
Introduction and Chemical Profile
3-(Methylsulfonyl)benzamidine hydrochloride is a substituted benzamidine derivative. The benzamidine moiety itself is a known pharmacophore, recognized as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1][] This inhibitory activity makes benzamidine and its derivatives valuable tools in biochemical research and as structural motifs in drug design.[1][] The incorporation of a methylsulfonyl group at the 3-position of the phenyl ring significantly modifies the electronic and steric properties of the parent molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.
Chemical Structure:
The structure of 3-(methylsulfonyl)benzamidine hydrochloride consists of a central benzene ring substituted with a methylsulfonyl group (-SO₂CH₃) at the 3-position and an amidinium group (-C(NH₂)₂⁺) at the 1-position, with a chloride counter-ion.
Physicochemical Properties:
A summary of the key physicochemical properties of 3-(methylsulfonyl)benzamidine hydrochloride is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O₂S | (Calculated) |
| Molecular Weight | 234.70 g/mol | (Calculated) |
| Appearance | White to off-white solid | [] (for Benzamidine HCl) |
| Solubility | Soluble in water, ethanol | [] (for Benzamidine HCl) |
| Storage | 2-8°C | [] (for Benzamidine HCl) |
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 3-(methylsulfonyl)benzamidine hydrochloride can be logically approached through a retrosynthetic analysis, which identifies the key bond disconnections and precursor molecules.
Caption: Retrosynthetic analysis of 3-(Methylsulfonyl)benzamidine hydrochloride.
This analysis suggests a two-step synthesis starting from commercially available 3-bromobenzonitrile. The key transformations are a nucleophilic aromatic substitution to introduce the methylsulfonyl group, followed by the conversion of the nitrile functionality into the desired amidine hydrochloride via the Pinner reaction.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of 3-(methylsulfonyl)benzamidine hydrochloride.
Step 1: Synthesis of 3-(Methylsulfonyl)benzonitrile
This step involves a nucleophilic aromatic substitution reaction where the bromide in 3-bromobenzonitrile is displaced by the methanesulfinate ion.
-
Reagents and Materials:
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3-Bromobenzonitrile
-
Sodium methanesulfinate (NaSO₂CH₃)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a reaction vessel, add 3-bromobenzonitrile, sodium methanesulfinate, copper(I) iodide, and L-proline.
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
The reaction mixture is heated, for example to 110°C, and stirred for a specified period, such as 24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 3-(methylsulfonyl)benzonitrile.
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Step 2: Synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride via the Pinner Reaction
The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[3] It proceeds through the formation of an intermediate imidate salt (a Pinner salt), which is then treated with ammonia.[3][4]
Caption: Workflow for the Pinner reaction synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride.
-
Reagents and Materials:
-
3-(Methylsulfonyl)benzonitrile
-
Anhydrous ethanol
-
Hydrogen chloride (gas)
-
Anhydrous diethyl ether
-
Ammonia (saturated solution in ethanol)
-
Ammonium carbonate
-
-
Procedure:
-
A solution of 3-(methylsulfonyl)benzonitrile in anhydrous ethanol is cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution. It is crucial to maintain anhydrous conditions to prevent the formation of byproducts.[3][5] The reaction is typically stirred at a controlled temperature (e.g., 0-5°C) for several hours.
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent, and the resulting residue (the Pinner salt) is triturated with anhydrous diethyl ether to yield a solid.
-
The isolated Pinner salt is then dissolved in a solution of ammonia in ethanol.
-
Ammonium carbonate is added, and the mixture is stirred at a slightly elevated temperature (e.g., 30°C) for several hours.[6]
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After the reaction is complete, the mixture is filtered to remove inorganic salts.
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The filtrate is concentrated under vacuum. The residue is then dissolved in a mixture of ethanol and ethyl acetate and heated.[6]
-
Upon cooling, the product, 3-(methylsulfonyl)benzamidine hydrochloride, precipitates and is collected by filtration, washed with ethyl acetate, and dried.[6]
-
Mechanistic Insights: The Pinner Reaction
Understanding the mechanism of the Pinner reaction is crucial for optimizing reaction conditions and troubleshooting potential issues.
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Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[5][7]
-
Nucleophilic Attack by Alcohol: The alcohol (ethanol) then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate.[5]
-
Deprotonation and Pinner Salt Formation: A base (such as another molecule of alcohol or the chloride ion) removes a proton from the oxygen, and the imidate nitrogen is subsequently protonated to form the stable imidate hydrochloride, known as the Pinner salt.[5]
-
Ammonolysis: The Pinner salt is then subjected to nucleophilic attack by ammonia. The lone pair of electrons on the nitrogen of ammonia attacks the electrophilic carbon of the imidate, leading to a tetrahedral intermediate.
-
Elimination and Product Formation: This intermediate then collapses, eliminating a molecule of ethanol to form the protonated amidine. Deprotonation yields the free amidine, which is then protonated by the excess acid to form the final hydrochloride salt.
Characterization
The identity and purity of the synthesized 3-(methylsulfonyl)benzamidine hydrochloride must be confirmed through various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, a singlet for the methylsulfonyl protons around 3.2 ppm, and broad singlets for the -NH₂ protons. |
| ¹³C NMR | Signals for the aromatic carbons, the methylsulfonyl carbon, and the amidine carbon (typically around 165 ppm). |
| FT-IR | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and S=O stretching (around 1150 and 1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the free base [M+H]⁺. |
| Melting Point | A sharp melting point indicates high purity. |
Applications and Biological Relevance
Benzamidine and its derivatives are of significant interest in medicinal chemistry due to their ability to inhibit serine proteases.[1][] These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation. The 3-(methylsulfonyl)benzamidine moiety can be found in various patented compounds investigated for a range of therapeutic applications, including as antiarrhythmic agents and SIRT2 inhibitors.[8][9][10] The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of the molecule.[9]
Conclusion
This technical guide has provided a comprehensive overview of the structure, synthesis, and characterization of 3-(methylsulfonyl)benzamidine hydrochloride. The detailed, mechanistically supported protocol for its synthesis via the Pinner reaction offers a reliable pathway for researchers in the fields of organic synthesis and drug discovery. A thorough understanding of the underlying chemical principles and experimental nuances is paramount for the successful preparation and application of this and related compounds.
References
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NROChemistry. Pinner Reaction. [Link]
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Organic Chemistry Portal. Pinner Reaction. [Link]
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SynArchive. Pinner Reaction. [Link]
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Khanfar, M. A., et al. (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PubMed Central. [Link]
- Google Patents.
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Wikipedia. Benzamidine. [Link]
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PubMed. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. [Link]
- Google Patents. WO2001049660A1 - A process for preparing 3-{[3-chloro-4-(methylsulfonyl)-phenyl]methylene}-2,4-pentanedione.
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MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
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PrepChem.com. Synthesis of benzamidine. [Link]
- Google Patents. EP0589336B1 - Benzoylguanidines, process for their preparation and their use as antiarrhythmic agents.
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